molecular formula C22H20FNO B8798262 1-Benzhydryl-3-(4-fluorophenoxy)azetidine CAS No. 63843-76-5

1-Benzhydryl-3-(4-fluorophenoxy)azetidine

Cat. No. B8798262
CAS RN: 63843-76-5
M. Wt: 333.4 g/mol
InChI Key: FSYONYPQHIUIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895733B2

Procedure details

To a stirred solution of 1-(diphenylmethyl)-3-(4-fluorophenoxy)azetidine (Intermediate 123, 3.2 g, 9.6 mmol) in DCE (20 ml) was added dropwise 1-chloroethylchloroformate (1.6 ml, 1.5 eq). The mixture was stirred 10 min then heated to reflux for 6 h. More 1-chloroethylchloroformate was added (1.6 ml) and heating was continued for 3 h. The mixture was cooled to room temperature and concentrated under vacuum. The residue was dissolved in MeOH (20 mL) and left to stand overnight. The mixture was heated under reflux and stirred for 1 h, then cooled to room temperature and concentrated under vacuum. The residue was crystallised under diethyl ether; the solid was broken up with a spatula, filtered off—washing with diethyl ether—and dried under vacuum to give the title compound as a cream solid (1.78 g, 91%). Method B HPLC-MS: MH+ requires m/z=168 Found: m/z=168, Rt=0.69 min (92%). 1H NMR (250 MHZ, DMSO-d6) δ ppm 9.50 (2H, br s), 7.15 (2H, t), 6.89 (2H, dd), 5.03 (1H, m), 4.39 (2H, m), and 3.93 (2H, m).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
C1(C(C2C=CC=CC=2)[N:8]2[CH2:11][CH:10]([O:12][C:13]3[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=3)[CH2:9]2)C=CC=CC=1.[Cl:26]C(OC(Cl)=O)C>ClCCCl>[ClH:26].[F:19][C:16]1[CH:17]=[CH:18][C:13]([O:12][CH:10]2[CH2:9][NH:8][CH2:11]2)=[CH:14][CH:15]=1 |f:3.4|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(N1CC(C1)OC1=CC=C(C=C1)F)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(N1CC(C1)OC1=CC=C(C=C1)F)C1=CC=CC=C1
Name
Quantity
1.6 mL
Type
reactant
Smiles
ClC(C)OC(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C)OC(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
was continued for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in MeOH (20 mL)
WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was crystallised under diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
off—washing with diethyl ether—
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
Cl.FC1=CC=C(OC2CNC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.78 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.